1-(5-Chloropyridin-3-YL)ethanone
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Overview
Description
1-(5-Chloropyridin-3-YL)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the 5th position and an ethanone group is attached to the 3rd position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 3-acetylpyridine. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 5-chloropyridine-3-boronic acid is coupled with acetyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 5-chloropyridine-3-carboxylic acid.
Reduction: 1-(5-chloropyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-3-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the structure of the final compound derived from this compound .
Comparison with Similar Compounds
1-(3-Chloropyridin-5-YL)ethanone: Similar structure but with different positional isomerism.
1-(5-Bromopyridin-3-YL)ethanone: Bromine substituted instead of chlorine.
1-(5-Fluoropyridin-3-YL)ethanone: Fluorine substituted instead of chlorine.
Uniqueness: 1-(5-Chloropyridin-3-YL)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the chlorine atom at the 5th position and the ethanone group at the 3rd position provides distinct chemical properties that can be exploited in various synthetic and biological applications .
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDQPBFYDYBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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